Cas no 68674-74-8 (4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester)

4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester is a quinazoline derivative with applications in pharmaceutical and organic synthesis. Its ethyl ester functionality enhances solubility and reactivity, making it a versatile intermediate for the development of bioactive compounds. The methyl substitution at the 4-position contributes to its stability and influences its electronic properties, which can be advantageous in medicinal chemistry research. This compound is particularly useful in the synthesis of heterocyclic frameworks, serving as a building block for potential therapeutic agents. Its well-defined structure and purity ensure consistent performance in synthetic workflows, supporting reproducibility in research and industrial applications.
4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester structure
68674-74-8 structure
Product Name:4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester
CAS No:68674-74-8
MF:C12H12N2O2
MW:216.235882759094
CID:4145360
PubChem ID:13511913
Update Time:2025-10-30

4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Quinazolinecarboxylic acid, 4-methyl-, ethyl ester
    • 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester
    • 2,4,4-trimethyl-pentanal
    • AKOS013993622
    • PJLOOIXLBYOPHW-UHFFFAOYSA-N
    • DTXCID30493421
    • SAA41446
    • Pentanal, 2,4,4-trimethyl-
    • SCHEMBL1705841
    • DTXSID80542635
    • 2,4,4-Trimethylpentanal
    • 17414-46-9
    • EN300-1250850
    • MFCD19300779
    • 68674-74-8
    • Inchi: 1S/C12H12N2O2/c1-3-16-12(15)11-13-8(2)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3
    • InChI Key: NBSYUSHWPRKAJN-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=CC=C2)=C(C)N=C1C(OCC)=O

Computed Properties

  • Exact Mass: 128.120115130Da
  • Monoisotopic Mass: 128.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 89.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 374.5±35.0 °C at 760 mmHg
  • Flash Point: 180.3±25.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester Security Information

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Additional information on 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester

Introduction to 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester (CAS No. 68674-74-8)

4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester (CAS No. 68674-74-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique quinazoline structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The chemical structure of 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester consists of a quinazoline core with an ethyl ester group and a methyl substituent, which imparts specific pharmacological properties and biological activities.

The synthesis of 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester typically involves multi-step reactions, including the condensation of anthranilic acid with an appropriate amine followed by esterification. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, making it increasingly accessible for both academic and industrial research.

In terms of its biological activity, 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester has been extensively studied for its potential as an antitumor agent. Research has shown that compounds with a quinazoline scaffold can inhibit various kinases, particularly those involved in cell proliferation and survival pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester exhibits potent inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are key targets in cancer therapy.

Beyond its antitumor properties, 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory and analgesic effects. A recent study in the European Journal of Pharmacology reported that this compound effectively reduces inflammation and pain in animal models, suggesting its potential as a novel therapeutic agent for inflammatory diseases and pain management.

The pharmacokinetic profile of 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester is another critical aspect of its evaluation. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic efficacy. The compound's high bioavailability and low toxicity make it a promising candidate for further clinical development.

In the context of drug discovery and development, 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester serves as a valuable lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the quinazoline core, researchers can optimize the compound's pharmacological properties and enhance its therapeutic potential. For instance, the introduction of different functional groups at the 4-position or modification of the ethyl ester group can significantly impact the compound's potency and selectivity.

Clinical trials are an essential step in translating laboratory findings into practical applications. While 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester is still in the preclinical stage, early results from animal studies have been encouraging. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and shows significant efficacy against various cancer models. Further clinical trials are warranted to evaluate its safety and efficacy in human subjects.

In conclusion, 4-Methyl-2-quinazolinecarboxylic Acid Ethyl Ester (CAS No. 68674-74-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in drug discovery and development.

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